2-Chloro-1-fluoro-3-methoxybenzene

Description

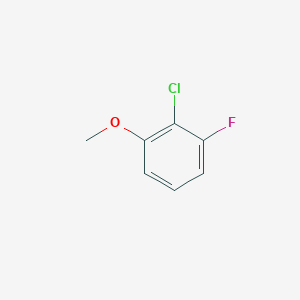

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-fluoro-3-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFO/c1-10-6-4-2-3-5(9)7(6)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJWRNOKDBGWGMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10648639 | |

| Record name | 2-Chloro-1-fluoro-3-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446-60-6 | |

| Record name | 2-Chloro-1-fluoro-3-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=446-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-1-fluoro-3-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Chloro-1-fluoro-3-methoxybenzene CAS number

An In-Depth Technical Guide to 2-Chloro-1-fluoro-3-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: Unveiling a Key Synthetic Building Block

In the landscape of modern organic synthesis, particularly within the realms of pharmaceutical and agrochemical development, the strategic use of halogenated and methoxy-substituted aromatic compounds is paramount. This compound, also known by its synonym 2-Chloro-3-fluoroanisole, has emerged as a critical building block. Its unique substitution pattern—featuring a chloro, a fluoro, and a methoxy group on the benzene ring—provides a versatile platform for constructing complex molecular architectures. The presence of these distinct functional groups allows for selective and sequential chemical transformations, making it a valuable intermediate in multi-step synthetic pathways. This guide provides a comprehensive technical overview of this compound, from its fundamental properties to its practical applications and handling.

The Chemical Abstracts Service (CAS) has assigned the number 446-60-6 to this compound.[1][2]

Core Physicochemical and Structural Characteristics

A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application in research and development. The properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 446-60-6 | [1][2] |

| Molecular Formula | C₇H₆ClFO | [1][2] |

| Molecular Weight | 160.57 g/mol | [1] |

| IUPAC Name | This compound | N/A |

| Synonyms | 2-Chloro-3-fluoroanisole | [2] |

| Appearance | Colorless to pale yellow liquid | |

| SMILES | COc1c(F)cc(Cl)cc1 | N/A |

| InChI Key | QASFEHCRPLPGES-UHFFFAOYSA-N |

The unique arrangement of the chloro, fluoro, and methoxy groups on the benzene ring dictates its reactivity and potential for selective functionalization. The fluorine and chlorine atoms offer distinct handles for cross-coupling reactions, while the methoxy group influences the electronic properties of the ring and can be a site for further modification.

Synthesis and Reaction Pathways

The synthesis of this compound and related fluoroanisoles often involves multi-step sequences starting from readily available precursors. One common strategy involves the diazotization of a corresponding aniline, followed by a substitution reaction. For instance, a general approach for synthesizing fluoroanisoles from fluoroanilines involves the formation of a diazonium salt, which then undergoes nucleophilic substitution with a methoxy group, followed by reductive removal of the diazonium group.[3]

A more specific synthetic route can be envisioned starting from 2-chloro-3-fluoroaniline. This intermediate can be prepared through the chlorination of 3-fluoronitrobenzene, followed by the reduction of the nitro group.[4] The resulting aniline can then be converted to the target methoxybenzene derivative.

Caption: A plausible synthetic pathway to this compound.

Applications in Drug Discovery and Agrochemical Synthesis

The true value of this compound lies in its application as a versatile intermediate. The distinct electronic environments of the C-Cl and C-F bonds, coupled with the directing effects of the methoxy group, allow for regioselective functionalization, most notably through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds. Aryl chlorides, while generally less reactive than bromides or iodides, can be effectively coupled using modern, highly active catalyst systems.[5] The presence of both chloro and fluoro substituents on the benzene ring of this compound opens up possibilities for selective coupling, as the C-Cl bond is typically more reactive towards oxidative addition to a palladium(0) catalyst than the C-F bond.

This selectivity allows for the introduction of an aryl, heteroaryl, or vinyl group at the 2-position, leaving the fluorine atom intact for potential subsequent transformations or as a key pharmacophore in the final molecule. The judicious placement of fluorine in drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and membrane permeability.

Workflow for a Typical Suzuki-Miyaura Coupling

Caption: A generalized workflow for a Suzuki-Miyaura coupling experiment.

Exemplary Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative, non-optimized protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol is based on established methods for sterically hindered or deactivated aryl chlorides and serves as a starting point for optimization.[5][6][7]

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄, 2.0 equiv)

-

Anhydrous, degassed toluene

-

Degassed water

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, potassium phosphate, Palladium(II) acetate, and SPhos.

-

Evacuate and backfill the flask with the inert gas three times.

-

Add anhydrous, degassed toluene and degassed water (e.g., a 10:1 ratio of toluene to water) via syringe.

-

Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are essential when handling this compound and its derivatives.

Hazard Identification and Personal Protective Equipment (PPE)

While specific GHS classifications for this compound are not consistently available across all sources, related compounds such as 2-chloro-1-fluoro-4-methoxybenzene are classified with the following hazards:

-

Causes skin irritation (H315)

-

Causes serious eye irritation (H319)

-

May cause respiratory irritation (H335)

Given these potential hazards, the following PPE and handling guidelines are strongly recommended:

-

Eye Protection: Wear safety goggles with side shields.

-

Hand Protection: Use chemically resistant gloves.

-

Skin and Body Protection: Wear a lab coat or other impervious clothing.

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors or mists.[8][9]

Storage and Stability

-

Storage Conditions: Keep the container tightly sealed in a cool, dry, and well-ventilated area.[8][9]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[9]

Conclusion

This compound (CAS No. 446-60-6) is a strategically important building block for synthetic chemists, particularly those in the pharmaceutical and agrochemical sectors. Its unique substitution pattern provides a handle for selective functionalization, enabling the construction of complex molecular targets. A thorough understanding of its properties, synthetic routes, and reactivity, especially in modern cross-coupling reactions, is key to leveraging its full potential. Adherence to strict safety protocols is mandatory for its handling and use in any research or development setting.

References

-

Aaron-chem. (n.d.). 2-chloro-3-(chloromethyl)-1-fluoro-4-methoxybenzene. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-1-[chloro(difluoro)-methoxy]-3-fluoro-benzene. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-4-fluoroanisole. Retrieved from [Link]

-

Journal of Fluorine Chemistry. (1996). A New Preparation of Fluoroanisoles from Fluoroanilines. Retrieved from [Link]

-

Synthonix. (n.d.). 2-Chloro-1-fluoro-4-methoxybenzene - [C45600]. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-6-fluoroanisole. Retrieved from [Link]

-

Capot Chemical. (n.d.). 446-60-6 | 2-Chloro-3-fluoroanisole. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. Retrieved from [Link]

- Google Patents. (n.d.). CN105646233A - Preparation process of 2-chloro-6-fluoroaniline.

-

Research Journal of Pharmacy and Technology. (2012). Synthesis and Fluorescence Properties of Schiff Bases of 2-chloro-3-formylquinoline. Retrieved from [Link]

Sources

- 1. This compound - CAS:446-60-6 - Sunway Pharm Ltd [3wpharm.com]

- 2. 446-60-6 | 2-Chloro-3-fluoroanisole - Capot Chemical [capotchem.com]

- 3. academic.oup.com [academic.oup.com]

- 4. 2-Chloro-3-fluoroaniline | 21397-08-0 [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemscene.com [chemscene.com]

- 9. fishersci.com [fishersci.com]

The Definitive Guide to the Structural Elucidation of 2-Chloro-1-fluoro-3-methoxybenzene

Introduction

For researchers, scientists, and professionals in the field of drug development, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of chemical research. It is the foundational data upon which all subsequent biological, toxicological, and pharmacological studies are built. This in-depth technical guide provides a comprehensive, field-proven methodology for the structural elucidation of 2-chloro-1-fluoro-3-methoxybenzene (CAS Number: 446-60-6), a substituted aromatic compound with potential applications as a building block in medicinal and materials chemistry.

This guide is designed to move beyond a simple recitation of analytical techniques. Instead, it offers a logical, causality-driven narrative that mirrors the thought process of an analytical scientist. We will explore not just what experiments to perform, but why specific techniques are chosen and how the data from each method synergistically contributes to the final, unambiguous structural assignment. Every protocol described herein is part of a self-validating system, ensuring the highest degree of scientific integrity and trustworthiness.

Proposed Synthesis: A Plausible Route

A one-pot procedure for the synthesis of fluoroanisoles from polyfluoroanilines has been described, which involves the aromatic nucleophilic substitution of a fluorine atom on a benzenediazonium salt with a methoxy group, followed by the reductive removal of the diazonium group.[3] Adapting this, a plausible synthesis of this compound could start from 2-chloro-6-fluoroaniline. Diazotization of the aniline followed by reaction with methanol could lead to the desired product.

Part 1: Foundational Analysis - Mass Spectrometry (MS)

The initial step in the structural elucidation of an unknown compound is often mass spectrometry, as it provides the molecular weight and elemental composition, which are fundamental pieces of the structural puzzle.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is the ideal setup. The GC will ensure the purity of the sample entering the mass spectrometer.

-

Ionization: Electron ionization (EI) at 70 eV is a standard method that provides reproducible fragmentation patterns.

-

Analysis: The mass spectrum is recorded, noting the molecular ion peak and the major fragment ions.

Data Interpretation and Causality

The mass spectrum of this compound is expected to exhibit a distinct molecular ion peak. A key feature to look for is the isotopic pattern of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio of natural abundance. This results in a characteristic M+2 peak with roughly one-third the intensity of the molecular ion peak (M).

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (mass/charge) | Predicted Fragment Ion | Relative Intensity | Rationale for Fragmentation |

| 160/162 | [C₇H₆ClFO]⁺• | Moderate | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for one chlorine atom. |

| 145/147 | [C₆H₃ClFO]⁺ | High | Loss of a methyl radical (•CH₃) from the methoxy group, a common fragmentation for anisoles. |

| 117/119 | [C₅H₃Cl]⁺• | Moderate | Loss of carbon monoxide (CO) from the [M-CH₃]⁺ ion, characteristic of phenolic-type fragments. |

| 112 | [C₆H₃FO]⁺ | Moderate | Loss of a chlorine radical (•Cl) from the molecular ion. |

| 82 | [C₅H₃F]⁺• | Low | Loss of carbon monoxide (CO) from the [M-Cl]⁺ ion. |

The fragmentation pattern provides valuable structural clues. The initial loss of a methyl group is a strong indicator of a methoxy substituent. Subsequent loss of carbon monoxide is characteristic of the resulting phenoxy-like cation.

Part 2: Functional Group Identification - Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: A small amount of the liquid or solid sample is placed directly on the ATR crystal.

-

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Analysis: The spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Data Interpretation and Causality

The IR spectrum of this compound will be dominated by absorptions characteristic of a substituted aromatic ring and its substituents.

Table 2: Predicted Infrared Spectroscopy Absorptions for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Predicted Intensity | Rationale |

| 3100-3000 | C-H stretch (aromatic) | Medium-Weak | Characteristic of C-H bonds on the benzene ring. |

| 2950-2850 | C-H stretch (aliphatic) | Medium-Weak | Corresponds to the methyl group of the methoxy substituent. |

| 1600-1450 | C=C stretch (aromatic) | Strong-Medium | Multiple bands are expected in this region due to the vibrations of the benzene ring. |

| 1250-1200 | C-O stretch (aryl ether) | Strong | Asymmetric stretching of the Ar-O-CH₃ bond. |

| 1100-1000 | C-O stretch (aryl ether) | Strong | Symmetric stretching of the Ar-O-CH₃ bond. |

| 1200-1100 | C-F stretch | Strong | The exact position is dependent on the substitution pattern. |

| 800-600 | C-Cl stretch | Strong | Characteristic absorption for organochlorine compounds. |

| 900-675 | C-H bend (out-of-plane) | Strong | The pattern of these bands can sometimes indicate the substitution pattern on the benzene ring. |

The presence of strong bands in the C-O and C-F stretching regions, along with the characteristic aromatic C=C and C-H vibrations, provides strong evidence for the proposed functional groups.

Part 3: The Blueprint of Connectivity - Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. It provides information about the chemical environment, connectivity, and spatial relationships of the atoms.

Experimental Protocol: High-Resolution NMR

-

Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiments:

-

¹H NMR

-

¹³C NMR

-

2D NMR: COSY, HSQC, and HMBC

-

¹H NMR: The Proton Environment

The ¹H NMR spectrum will reveal the number of different types of protons, their chemical environment, and their proximity to neighboring protons.

Table 3: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) | Assignment |

| ~7.1-7.3 | m | 1H | Ar-H | |

| ~6.9-7.1 | m | 2H | Ar-H | |

| ~3.9 | s | 3H | -OCH₃ |

The aromatic region is expected to be complex due to the various couplings between the protons and with the fluorine atom. The methoxy group should appear as a sharp singlet.

¹³C NMR: The Carbon Skeleton

The ¹³C NMR spectrum provides information about the number of different carbon environments in the molecule. The coupling between carbon and fluorine (¹³C-¹⁹F coupling) is a key diagnostic feature.

Table 4: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) | Assignment |

| ~155-160 | Large (¹JCF ≈ 245 Hz) | C-F |

| ~145-150 | C-OCH₃ | |

| ~130-135 | C-Cl | |

| ~125-130 | Ar-CH | |

| ~115-120 | Ar-CH | |

| ~110-115 | Ar-CH | |

| ~56 | -OCH₃ |

The carbon directly attached to the fluorine atom will appear as a doublet with a large coupling constant. The other aromatic carbons will also show smaller couplings to the fluorine.

2D NMR: Connecting the Pieces

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals and confirming the connectivity of the molecule.

-

COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other, helping to trace out the proton network on the aromatic ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. This allows for the definitive assignment of the protonated carbons in the ¹³C NMR spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for determining the overall connectivity. It shows correlations between protons and carbons that are two or three bonds away. For example, the protons of the methoxy group should show a correlation to the aromatic carbon to which the methoxy group is attached.

Visualizing the Elucidation Workflow

The following diagram illustrates the logical flow of the structure elucidation process, from initial analysis to final confirmation.

Caption: Workflow for the structural elucidation of this compound.

Summary and Conclusion

The structural elucidation of this compound is a systematic process that relies on the integration of data from multiple analytical techniques. Mass spectrometry provides the molecular formula and key fragmentation information. Infrared spectroscopy identifies the functional groups present. Finally, a suite of 1D and 2D NMR experiments reveals the precise connectivity and chemical environment of each atom in the molecule. By following the logical workflow outlined in this guide, researchers can confidently and accurately determine the structure of this and other complex organic molecules, ensuring a solid foundation for further scientific investigation.

References

- Google Patents.

- Google Patents.

-

J-STAGE. A New One-Pot Synthesis of Polyfluoroanisoles from Polyfluoroanilines. [Link]

Sources

A Technical Guide to the Regioselective Synthesis of 2-Chloro-1-fluoro-3-methoxybenzene

Introduction

2-Chloro-1-fluoro-3-methoxybenzene is a halogenated anisole derivative whose unique substitution pattern makes it a valuable intermediate for the synthesis of complex organic molecules in the pharmaceutical, agrochemical, and materials science sectors. The precise arrangement of chloro, fluoro, and methoxy groups on the aromatic ring presents a distinct synthetic challenge, requiring a robust and highly regioselective strategy. The presence of three different functional groups, each with its own directing effects and reactivity, necessitates a carefully planned synthetic sequence to avoid the formation of isomeric impurities.

This technical guide provides an in-depth examination of a reliable and efficient synthetic route to this compound. Moving beyond a simple recitation of steps, this document delves into the mechanistic underpinnings of the chosen reactions, the causal logic behind key experimental choices, and practical, field-tested insights for successful execution. The primary strategy detailed herein leverages the power of diazonium salt chemistry, a cornerstone of aromatic synthesis, to achieve the desired substitution pattern with high fidelity.

Strategic Approach: Retrosynthetic Analysis

The key to efficiently constructing the target molecule lies in identifying a synthetic pathway that controls the position of each substituent. A retrosynthetic analysis reveals that the target molecule can be accessed from a commercially available, pre-functionalized precursor. The chloro and fluoro groups are often best installed using well-established diazonium salt transformations—namely, the Sandmeyer and Balz-Schiemann reactions, respectively.[1][2][3]

Considering the available starting materials, a two-step sequence beginning with 3-Fluoro-2-methoxyaniline emerges as the most logical and efficient approach. This precursor already contains the required fluoro and methoxy groups in the correct relative positions (meta). The final chloro group can then be introduced ortho to the methoxy group and ortho to the fluorine via a Sandmeyer reaction.

Caption: Retrosynthetic pathway for this compound.

This strategy is superior to alternatives, such as those beginning with a chlorobenzene derivative, because the Sandmeyer reaction is a highly reliable method for introducing a chlorine atom at the position of a former amino group, thus ensuring complete regiocontrol.[3] The starting material, 3-Fluoro-2-methoxyaniline, is readily available from commercial suppliers.[4]

Mechanistic Insights: A Tale of Two Reactions

The success of the proposed synthesis hinges on the precise execution of two sequential reactions: diazotization and the Sandmeyer reaction. Understanding the mechanism of each is critical for optimizing conditions and troubleshooting potential issues.

Step 1: Diazotization of 3-Fluoro-2-methoxyaniline

Diazotization is the process of converting a primary aromatic amine into a diazonium salt. The reaction is typically carried out in a cold, acidic solution using a source of nitrous acid, commonly generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid.

The key steps are:

-

Formation of the Nitrosonium Ion: The mineral acid protonates sodium nitrite to form nitrous acid (HONO), which is then further protonated and loses water to generate the highly electrophilic nitrosonium ion (NO⁺).

-

Electrophilic Attack: The lone pair of the primary amine attacks the nitrosonium ion.

-

Proton Transfers and Dehydration: A series of proton transfers and the eventual elimination of a water molecule lead to the formation of the stable aryl diazonium salt.

Maintaining a low temperature (typically 0–5 °C) is crucial throughout this process to prevent the premature decomposition of the unstable diazonium salt and to minimize the formation of phenolic byproducts.

Step 2: The Sandmeyer Reaction

The Sandmeyer reaction is a classic method for substituting the diazonium group with a halide or pseudohalide, catalyzed by a copper(I) salt.[1][3] The reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.

Caption: Simplified mechanism of the copper(I)-catalyzed Sandmeyer reaction.

The accepted mechanism involves a single-electron transfer (SET) from the copper(I) catalyst to the diazonium salt. This reduces the diazonium species and generates an aryl radical, with the concomitant loss of dinitrogen gas (N₂), a thermodynamically highly favorable process. The aryl radical then abstracts a chlorine atom from the resulting copper(II) chloride species, yielding the final product, this compound, and regenerating the copper(I) catalyst.[1]

Detailed Experimental Protocol

Safety Precaution: Aryl diazonium salts are potentially explosive when isolated in a dry state. This protocol is designed to use the diazonium salt in solution without isolation. Always work behind a blast shield and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (Example Scale) | Moles (mmol) | Notes |

| 3-Fluoro-2-methoxyaniline | 141.14 | 10.0 g | 70.8 | Commercially available[4] |

| Concentrated HCl (~37%) | 36.46 | 25 mL | ~300 | Reagent grade |

| Sodium Nitrite (NaNO₂) | 69.00 | 5.1 g | 73.9 | Dissolve in 15 mL water before use |

| Copper(I) Chloride (CuCl) | 99.00 | 9.0 g | 90.9 | Should be colorless or light green; wash if needed |

| Dichloromethane (DCM) | 84.93 | 200 mL | - | For extraction |

| Saturated Sodium Bicarbonate (aq) | - | 100 mL | - | For washing |

| Brine (Saturated NaCl aq) | - | 50 mL | - | For washing |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~10 g | - | For drying |

| Deionized Water | 18.02 | As needed | - |

Step-by-Step Methodology

Part A: Preparation of the Aryl Diazonium Salt Solution

-

In a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine 3-Fluoro-2-methoxyaniline (10.0 g, 70.8 mmol), water (25 mL), and concentrated hydrochloric acid (25 mL).

-

Stir the mixture until the aniline salt fully dissolves. A gentle warming may be applied if necessary, but the solution must be cooled again before proceeding.

-

Immerse the flask in an ice-salt bath and cool the solution to between 0 °C and 5 °C with vigorous stirring.

-

Prepare a solution of sodium nitrite (5.1 g, 73.9 mmol) in deionized water (15 mL).

-

Slowly add the sodium nitrite solution dropwise from the dropping funnel to the stirred aniline hydrochloride solution. Critically, maintain the internal temperature below 5 °C throughout the addition. The addition should take approximately 20-30 minutes.

-

After the addition is complete, continue stirring the solution in the ice bath for an additional 15 minutes. The resulting solution is the aryl diazonium salt, which should be used immediately in the next step.

-

Self-Validation Check: A slight excess of nitrous acid can be confirmed by placing a drop of the reaction mixture onto starch-iodide paper, which should turn blue. If the test is negative, a small amount of additional sodium nitrite solution can be added.

-

Part B: Sandmeyer Reaction and Product Isolation

-

In a separate 500 mL flask, dissolve copper(I) chloride (9.0 g, 90.9 mmol) in concentrated hydrochloric acid (50 mL). The solution should be gently warmed to facilitate dissolution and then cooled to room temperature.

-

Cool the CuCl solution in an ice bath to ~5 °C.

-

Slowly and carefully, add the cold diazonium salt solution from Part A to the stirred CuCl solution. This addition should be done portion-wise or via a dropping funnel, controlling the rate to manage the vigorous evolution of nitrogen gas. Maintain the temperature below 10 °C.

-

Once the addition is complete, allow the reaction mixture to stir in the ice bath for 30 minutes, then remove the bath and let the mixture warm to room temperature. Continue stirring for 1-2 hours at room temperature until gas evolution ceases.

-

Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic extracts and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL, CAUTION: potential for gas evolution ), and finally with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

The crude product, a dark oil, should be purified by vacuum distillation or column chromatography on silica gel to yield this compound as a clear liquid.

Conclusion

The synthesis of this compound is efficiently and regioselectively achieved through a robust two-step process starting from the commercially available 3-Fluoro-2-methoxyaniline. The sequence, involving low-temperature diazotization followed by a copper(I) chloride-catalyzed Sandmeyer reaction, provides reliable access to this valuable synthetic intermediate. A thorough understanding of the underlying reaction mechanisms and careful control of experimental parameters, particularly temperature, are paramount to ensuring a high yield and purity of the final product. This methodology represents a classic, yet powerful, application of fundamental organic chemistry principles to solve a modern synthetic challenge.

References

-

Wikipedia. Sandmeyer reaction. [Link]

-

Wikipedia. Balz–Schiemann reaction. [Link]

-

Talat, S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. [Link]

-

Ye, W., et al. (2018). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. Molecules. [Link]

-

ResearchGate. Balz-Schiemann Reaction. [Link]

-

Dhingra, S. K., et al. (2015). Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. A Greener Approach. Chemical Science Transactions. [Link]

Sources

An In-Depth Technical Guide to 2-Chloro-1-fluoro-3-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-1-fluoro-3-methoxybenzene, a halogenated aromatic compound, serves as a crucial building block in modern synthetic organic chemistry. Its unique substitution pattern, featuring a chloro, a fluoro, and a methoxy group on the benzene ring, imparts specific physicochemical properties and reactivity that make it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. The strategic placement of these functional groups allows for selective transformations and the introduction of this moiety into larger molecular scaffolds, influencing biological activity and pharmacokinetic profiles. This guide provides a comprehensive overview of its nomenclature, properties, synthesis, reactivity, and applications, with a focus on its role in drug discovery and development.

Nomenclature and Structure

The precise naming and identification of chemical compounds are paramount for scientific communication and reproducibility. This section details the IUPAC name, synonyms, and key identifiers for this compound.

-

IUPAC Name: this compound

-

Synonyms: 2-Chloro-3-fluoroanisole[1]

-

CAS Number: 446-60-6[1]

-

Molecular Formula: C₇H₆ClFO[1]

-

Molecular Weight: 160.57 g/mol [1]

-

Chemical Structure:

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, storage, and application in chemical synthesis. A summary of its key properties is presented in the table below.

| Property | Value | Source |

| Appearance | Liquid | General knowledge |

| Boiling Point | Not explicitly available | |

| Melting Point | Not explicitly available | |

| Density | Not explicitly available | |

| Solubility | Soluble in common organic solvents | General knowledge |

| Storage | Store at room temperature in a dry, well-ventilated place.[1] | [1] |

Synthesis and Mechanistic Insights

One such general approach involves the diazotization of a corresponding aniline precursor, followed by a Sandmeyer-type reaction to introduce one of the halogens, and a Schiemann reaction or nucleophilic aromatic substitution for the introduction of fluorine. The methoxy group can be introduced via Williamson ether synthesis on a phenol precursor or by nucleophilic substitution of a suitable leaving group with methoxide.

A more concrete, multi-step synthesis, adapted from a procedure for a related isomer, is outlined below. This process highlights the chemical principles and experimental considerations involved.

Illustrative Synthetic Protocol

This protocol is based on the synthesis of a related chloro-fluoro-anisole and is provided for illustrative purposes.

Step 1: Nitration of a Dihalogenated Benzene

The synthesis could commence with a dihalogenated benzene, for instance, 1-chloro-2-fluorobenzene. Nitration of this starting material would introduce a nitro group, directing it to a position influenced by the existing halogens.

Step 2: Nucleophilic Aromatic Substitution with Methoxide

The resulting chlorofluoronitrobenzene can then undergo nucleophilic aromatic substitution with sodium methoxide. The position of the methoxy group addition will be dictated by the activating and directing effects of the nitro and halogen substituents.

Step 3: Reduction of the Nitro Group

The nitro group is then reduced to an amine. This is a standard transformation in organic synthesis and can be achieved using various reducing agents, such as tin(II) chloride or catalytic hydrogenation.[2]

Step 4: Diazotization and Deamination

The final step involves the removal of the amino group via a diazotization-deamination reaction. This is typically achieved by treating the aniline with a nitrite source in the presence of an acid, followed by a reducing agent to replace the diazonium group with a hydrogen atom.

Experimental Workflow Diagram

Caption: Illustrative synthetic workflow for this compound.

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and purity assessment of this compound. Below are the expected key features in its ¹H NMR, ¹³C NMR, IR, and Mass spectra.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The aromatic region will display complex splitting patterns due to proton-proton and proton-fluorine couplings.

-

Aromatic Protons (Ar-H): A complex multiplet in the range of δ 6.8-7.4 ppm. The exact chemical shifts and coupling constants will be influenced by the electronic effects of the chloro, fluoro, and methoxy substituents.

-

Methoxy Protons (-OCH₃): A singlet around δ 3.9 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon attached to the fluorine will show a large one-bond carbon-fluorine coupling constant (¹JCF).

-

Methoxy Carbon (-OCH₃): A signal around δ 56 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

-

C-H stretching (aromatic): ~3050-3100 cm⁻¹

-

C-H stretching (aliphatic, -OCH₃): ~2850-2960 cm⁻¹

-

C=C stretching (aromatic): ~1450-1600 cm⁻¹

-

C-O stretching (aryl ether): ~1250 cm⁻¹ (asymmetric) and ~1030 cm⁻¹ (symmetric)

-

C-F stretching: ~1100-1200 cm⁻¹

-

C-Cl stretching: ~700-800 cm⁻¹

Mass Spectrometry

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): A prominent peak at m/z 160, with an isotopic peak at m/z 162 ([M+2]⁺) in an approximate 3:1 ratio, which is characteristic of the presence of one chlorine atom.

-

Fragmentation: Common fragmentation pathways would include the loss of a methyl radical (·CH₃) to give a fragment at m/z 145/147, and the loss of a formyl radical (·CHO) from the methoxy group.

Applications in Drug Discovery and Development

Halogenated aromatic compounds, particularly those containing fluorine, are of significant interest in medicinal chemistry. The introduction of fluorine can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[3] this compound serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

The chloro and fluoro substituents on the aromatic ring provide handles for further functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. This allows for the incorporation of the 2-chloro-3-fluoro-4-methoxyphenyl moiety into a wide range of molecular scaffolds.

While specific examples of marketed drugs that directly use this compound as a starting material are not prominently documented, its structural motifs are found in various biologically active compounds. The strategic placement of halogen and methoxy groups is a common strategy in the design of kinase inhibitors, GPCR ligands, and other therapeutic agents. The unique electronic properties of this compound can influence the pKa of nearby functional groups and the overall conformation of the molecule, which are critical factors in drug-receptor interactions.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is important to consult the Safety Data Sheet (SDS) before use.

-

General Hazards: May be harmful if swallowed, in contact with skin, or if inhaled. May cause skin, eye, and respiratory irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid breathing vapors or mist.

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the development of new pharmaceutical agents. Its unique combination of functional groups offers multiple avenues for synthetic elaboration and allows for the fine-tuning of molecular properties. A thorough understanding of its nomenclature, properties, synthesis, and reactivity is essential for its effective and safe utilization in research and development. As the demand for novel and more effective therapeutics continues to grow, the importance of such strategically functionalized intermediates is expected to increase.

References

-

PubChem. 2-Chloro-1-[chloro(difluoro)-methoxy]-3-fluoro-benzene. Available at: [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available at: [Link]

-

PubMed Central. Fluorinated building blocks in drug design: new pathways and targets. Available at: [Link]

Sources

An In-depth Technical Guide to the Safe Handling of 2-Chloro-1-fluoro-3-methoxybenzene

This guide provides a comprehensive overview of the safety, handling, and emergency protocols for 2-Chloro-1-fluoro-3-methoxybenzene, a halogenated aromatic compound frequently utilized as a building block in pharmaceutical and agrochemical research. As the toxicological and ecological data for this specific isomer are not fully investigated, this document synthesizes information from the safety data sheets of closely related structural isomers to establish a robust and cautious framework for its use by researchers, scientists, and drug development professionals.[1][2] The underlying principle of this guide is to treat the compound with a high degree of caution, assuming hazards common to its chemical class until specific data become available.

Chemical Identity and GHS Hazard Classification

Table 1: Chemical Identifiers (for related isomers)

| Identifier | Data (for 1-Chloro-3-fluoro-2-methoxybenzene) |

|---|---|

| Molecular Formula | C₇H₆ClFO[6] |

| Molecular Weight | 160.57 g/mol [6] |

| CAS Number | 53145-38-3[6] |

Based on the hazard profiles of structurally similar chemicals, this compound is anticipated to be classified as follows:

Table 2: Presumptive GHS Classification

| Hazard Class | GHS Category | Hazard Statement |

|---|---|---|

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[4][5] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[4][5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[4][5] |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed[6] |

Caption: Emergency Response Workflow for Accidental Exposure.

-

Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam. [1]* Hazardous Combustion Products: Thermal decomposition can produce toxic and irritating gases, including carbon monoxide (CO), carbon dioxide (CO₂), hydrogen chloride, and hydrogen fluoride. [1]* Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA). [1]

-

Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Wear appropriate PPE as described in Section 2.2 to prevent contact and inhalation. [7]* Environmental Precautions: Prevent the chemical from entering drains or waterways. [2]* Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it into a suitable, labeled container for disposal. [1][7]

Toxicological & Ecological Profile

-

Toxicological Information: The toxicological properties of this compound have not been fully investigated. [1]The GHS classification is based on irritation and potential harm if swallowed, derived from similar compounds. The absence of comprehensive data necessitates handling the compound as potentially harmful.

-

Ecological Information: There is no specific data available regarding the ecotoxicity, persistence, or bioaccumulation of this compound. [1]To prevent environmental contamination, do not empty it into drains or release it into the environment. [1][2]All waste should be disposed of via an approved waste disposal plant. [1]

References

- Fisher Scientific. (2024, March 31). Safety Data Sheet.

- Sigma-Aldrich. 2-Chloro-1-fluoro-4-methoxybenzene.

- Centers for Disease Control and Prevention (NIOSH). First Aid Procedures for Chemical Hazards.

- Echemi. 2-(CHLOROMETHYL)-4-FLUORO-1-METHOXYBENZENE Safety Data Sheets.

- Ossila. (2023, August 16). 2-Fluoro-3-methoxybenzaldehyde - SAFETY DATA SHEET.

- PubChem. 2-Chloro-1-[chloro(difluoro)-methoxy]-3-fluoro-benzene.

- Fisher Scientific. SAFETY DATA SHEET.

- Sigma-Aldrich. 1-Chloro-3-fluoro-2-methoxybenzene.

- ChemScene. (2024, June 14). Safety Data Sheet.

- Fluorochem. (2024, December 19). Safety Data Sheet.

- Echemi. 1-Chloro-2-fluoro-4-methoxybenzene SDS.

- Echemi. 1-Fluoro-3-methoxybenzene SDS.

- Fisher Scientific. SAFETY DATA SHEET.

- Safe Work Australia. GHS Hazardous Chemical Information List.

Sources

Spectroscopic Signature of 2-Chloro-1-fluoro-3-methoxybenzene: A Predictive Technical Guide

This in-depth technical guide provides a comprehensive, predictive analysis of the spectroscopic data for 2-Chloro-1-fluoro-3-methoxybenzene (CAS No. 446-60-6). In the absence of readily available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast the compound's spectral characteristics. This predictive approach serves as a valuable resource for researchers, scientists, and drug development professionals in identifying and characterizing this molecule, as well as understanding the influence of its substituent pattern on its spectroscopic behavior.

Molecular Structure and Predicted Spectroscopic Overview

This compound is a trisubstituted aromatic compound. The arrangement of the chloro, fluoro, and methoxy groups on the benzene ring dictates a unique electronic environment for each proton and carbon atom, leading to a distinct and predictable spectroscopic fingerprint.

DOT Script for Molecular Structure

Caption: Chemical structure of this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to exhibit three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring, and one signal in the aliphatic region for the methoxy group protons. The chemical shifts of the aromatic protons are influenced by the electronic effects (inductive and resonance) of the substituents.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data with Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-4 | 6.9 - 7.1 | Triplet | J(H4-H5) ≈ 8.0, J(H4-F) ≈ 8.0 |

| H-5 | 6.8 - 7.0 | Triplet of doublets | J(H5-H4) ≈ 8.0, J(H5-H6) ≈ 8.0, J(H5-F) ≈ 2.0 |

| H-6 | 7.1 - 7.3 | Doublet of doublets | J(H6-H5) ≈ 8.0, J(H6-F) ≈ 10.0 |

| OCH₃ | 3.8 - 4.0 | Singlet | N/A |

Justification for Predictions:

-

The methoxy group (-OCH₃) is an electron-donating group, which generally shields aromatic protons, shifting their signals upfield.

-

The fluorine (-F) and chlorine (-Cl) atoms are electron-withdrawing groups, which deshield aromatic protons, shifting their signals downfield.

-

The relative positions of the substituents and the protons determine the final chemical shifts.

-

The splitting patterns are predicted based on the ortho, meta, and para coupling interactions between the protons and the coupling to the fluorine atom.

DOT Script for ¹H NMR Prediction Workflow

Caption: Workflow for predicting the ¹H NMR spectrum.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to show six signals for the aromatic carbons and one for the methoxy carbon. The chemical shifts are influenced by the electronegativity of the directly attached substituents and the overall electronic distribution in the ring.

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Utilize the same NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This will result in singlet signals for all carbon atoms. A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | 155 - 160 (d, ¹J(C-F) ≈ 245 Hz) |

| C-2 | 115 - 120 (d, ²J(C-F) ≈ 20 Hz) |

| C-3 | 150 - 155 (d, ³J(C-F) ≈ 5 Hz) |

| C-4 | 110 - 115 |

| C-5 | 120 - 125 |

| C-6 | 125 - 130 |

| OCH₃ | 55 - 60 |

Justification for Predictions:

-

C-1 (C-F): The direct attachment to the highly electronegative fluorine atom will cause a significant downfield shift and a large one-bond C-F coupling constant.

-

C-2 (C-Cl): The chlorine atom will also cause a downfield shift, though less pronounced than fluorine. A two-bond coupling to fluorine is expected.

-

C-3 (C-O): The oxygen of the methoxy group will cause a significant downfield shift. A three-bond coupling to fluorine is anticipated.

-

C-4, C-5, C-6: The chemical shifts of these carbons will be influenced by the combined effects of the three substituents.

-

OCH₃: The methoxy carbon will appear in the typical aliphatic ether region.

Predicted Infrared (IR) Spectrum

The IR spectrum will provide information about the functional groups present in the molecule. The key absorptions are expected for the C-H, C=C, C-O, C-Cl, and C-F bonds.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: For a liquid sample, a small drop can be placed between two KBr or NaCl plates. For a solid sample, a KBr pellet can be prepared.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum typically in the range of 4000 to 400 cm⁻¹.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.

Predicted Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration |

| 3100 - 3000 | Aromatic C-H stretch |

| 2950 - 2850 | Aliphatic C-H stretch (OCH₃) |

| 1600 - 1450 | Aromatic C=C ring stretch |

| 1250 - 1200 | Aryl-O stretch (asymmetric) |

| 1100 - 1000 | Aryl-O stretch (symmetric) |

| 1200 - 1100 | C-F stretch |

| 800 - 600 | C-Cl stretch |

Justification for Predictions:

-

The predicted absorption ranges are based on characteristic group frequencies for substituted benzenes.[1][2] The exact positions will be influenced by the electronic interactions between the substituents.

Predicted Mass Spectrum

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Electron ionization (EI) is a common technique that will likely cause fragmentation.

Experimental Protocol for Mass Spectrometry (EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Detection: Detect the ions to generate the mass spectrum.

Predicted Mass Spectrometry Data:

-

Molecular Ion (M⁺): m/z = 160.0 (for ³⁵Cl) and 162.0 (for ³⁷Cl) in an approximate 3:1 ratio, which is characteristic of a monochlorinated compound.

-

Major Fragment Ions:

-

[M - CH₃]⁺: m/z = 145/147 (loss of a methyl radical from the methoxy group).

-

[M - OCH₃]⁺: m/z = 129/131 (loss of a methoxy radical).

-

[M - Cl]⁺: m/z = 125 (loss of a chlorine radical).

-

Further fragmentation of the benzene ring is also possible.

-

DOT Script for Mass Spectrometry Fragmentation

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion

This predictive guide offers a robust, theory-based framework for the spectroscopic characterization of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data provide a detailed and practical reference for researchers working with this compound. While experimental verification is always the gold standard, this in-depth analysis serves as a powerful tool for spectral assignment, purity assessment, and structural confirmation in the fields of chemical synthesis and drug discovery.

References

- Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 22-28.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.

- Colthup, N. B., Daly, L. H., & Wiberley, S. E. (1990). Introduction to Infrared and Raman Spectroscopy (3rd ed.). Academic Press.

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Chloro-1-fluoro-3-methoxybenzene

Abstract

This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2-chloro-1-fluoro-3-methoxybenzene. In the absence of a publicly available experimental spectrum, this document leverages established principles of NMR spectroscopy, including substituent chemical shift (SCS) effects and spin-spin coupling patterns observed in analogous compounds, to construct a detailed theoretical prediction of the spectrum. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a framework for the prediction, analysis, and structural verification of complex substituted aromatic systems.

Introduction: The Structural Elucidation Challenge

This compound is a polysubstituted aromatic compound with a substitution pattern that gives rise to a complex and informative ¹H NMR spectrum. The interplay of the electronic effects of the chloro, fluoro, and methoxy groups, combined with through-bond and through-space spin-spin coupling, dictates the precise chemical shifts and multiplicities of the aromatic protons. Understanding this spectrum is paramount for confirming the compound's identity, assessing its purity, and gaining insights into its electronic structure. This guide will deconstruct the theoretical underpinnings of the spectrum and provide a detailed, reasoned prediction of its key features.

Theoretical Principles: Predicting the ¹H NMR Spectrum

The prediction of the ¹H NMR spectrum of a substituted benzene derivative relies on the principle of additivity of substituent chemical shifts (SCS). The chemical shift of a proton on a benzene ring can be estimated by starting with the chemical shift of benzene itself (δ ~7.27 ppm) and adding the SCS values for each substituent relative to its position (ortho, meta, or para).

The primary substituents in this compound and their general effects are:

-

-Cl (Chloro): An electron-withdrawing group via induction and weakly electron-donating via resonance. It generally deshields ortho and para protons and has a smaller effect on meta protons.

-

-F (Fluoro): A highly electronegative, electron-withdrawing group through induction, but also a significant resonance donor. Its effect on proton chemical shifts is complex. Crucially, the ¹⁹F nucleus (spin I = 1/2) couples with nearby protons, leading to characteristic splitting patterns (J-coupling).

-

-OCH₃ (Methoxy): A strong electron-donating group through resonance, which shields the ortho and para positions, shifting their signals to a lower chemical shift (upfield).

In addition to chemical shifts, spin-spin coupling provides critical structural information. For this molecule, we must consider:

-

Proton-Proton (H-H) Coupling:

-

Ortho coupling (³JHH): Typically 7-10 Hz.

-

Meta coupling (⁴JHH): Typically 2-3 Hz.

-

Para coupling (⁵JHH): Typically 0-1 Hz (often not resolved).

-

-

Proton-Fluorine (H-F) Coupling:

-

Ortho coupling (³JHF): Typically 6-10 Hz.

-

Meta coupling (⁴JHF): Typically 4-8 Hz.

-

Para coupling (⁵JHF): Typically 0-2 Hz.

-

Predicted ¹H NMR Spectrum of this compound

The structure and numbering of the compound are as follows:

The molecule has three distinct aromatic protons (labeled H-b, H-c, and H-d) and a methoxy group.

Methoxy Group Protons (-OCH₃)

The three protons of the methoxy group are chemically equivalent and are not coupled to the aromatic protons. They will appear as a sharp singlet. The typical chemical shift for a methoxy group on an aromatic ring is in the range of 3.8-3.9 ppm.

Aromatic Protons (H-b, H-c, H-d)

To predict the chemical shifts of the aromatic protons, we can use a base value for benzene (7.27 ppm) and add the SCS values for each substituent.

-

H-b (at C-6):

-

ortho to -F

-

meta to -Cl

-

para to -OCH₃

-

Predicted Chemical Shift: This proton is expected to be the most shielded due to the strong para-donating effect of the methoxy group. The ortho-F will also have a significant influence. The predicted chemical shift is in the range of 6.8-7.0 ppm .

-

Predicted Multiplicity: H-b is coupled to H-c (ortho, ³JHH ≈ 8-9 Hz) and to the fluorine atom (ortho, ³JHF ≈ 8-10 Hz). This will likely result in a doublet of doublets (dd) .

-

-

H-c (at C-5):

-

meta to -F

-

para to -Cl

-

ortho to -OCH₃

-

Predicted Chemical Shift: This proton is ortho to the strongly donating methoxy group, which would suggest significant shielding. However, it is also para to the electron-withdrawing chloro group. The resulting chemical shift is predicted to be in the range of 7.0-7.2 ppm .

-

Predicted Multiplicity: H-c is coupled to H-b (ortho, ³JHH ≈ 8-9 Hz), H-d (ortho, ³JHH ≈ 8-9 Hz), and the fluorine atom (meta, ⁴JHF ≈ 5-7 Hz). This complex coupling will likely result in a triplet of doublets (td) or a more complex multiplet. The two ortho H-H couplings may be similar enough to appear as a triplet, which is then further split by the fluorine.

-

-

H-d (at C-4):

-

para to -F

-

ortho to -Cl

-

meta to -OCH₃

-

Predicted Chemical Shift: This proton is ortho to the electron-withdrawing chloro group, which will cause significant deshielding. This will likely be the most downfield of the aromatic protons. The predicted chemical shift is in the range of 7.2-7.4 ppm .

-

Predicted Multiplicity: H-d is coupled to H-c (ortho, ³JHH ≈ 8-9 Hz) and the fluorine atom (para, ⁵JHF ≈ 0-2 Hz). The para H-F coupling may not be resolved. Therefore, this signal is expected to be a doublet (d) due to the ortho coupling with H-c.

-

Summary of Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| -OCH₃ | 3.8 - 3.9 | Singlet (s) | - |

| H-b | 6.8 - 7.0 | Doublet of Doublets (dd) | ³JHH ≈ 8-9, ³JHF ≈ 8-10 |

| H-c | 7.0 - 7.2 | Triplet of Doublets (td) or Multiplet (m) | ³JHH ≈ 8-9 (x2), ⁴JHF ≈ 5-7 |

| H-d | 7.2 - 7.4 | Doublet (d) | ³JHH ≈ 8-9 |

Experimental Protocol for ¹H NMR Acquisition

To obtain an experimental spectrum for validation, the following protocol is recommended:

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Transfer the solution to a 5 mm NMR tube.

-

-

NMR Spectrometer Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Shim the magnetic field to optimize its homogeneity.

-

Set the appropriate spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

-

Use a standard pulse-acquire sequence.

-

-

Data Acquisition:

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Apply appropriate data processing techniques, including Fourier transformation, phase correction, and baseline correction.

-

Visualization of Predicted Spectral Features

The following diagram illustrates the predicted relationships and splitting patterns in the aromatic region of the ¹H NMR spectrum.

Conclusion and Further Work

This guide presents a detailed, theoretically grounded prediction of the ¹H NMR spectrum of this compound. The predicted chemical shifts, multiplicities, and coupling constants provide a robust template for the analysis of an experimental spectrum. For definitive structural confirmation, it is recommended to acquire an experimental spectrum and compare it with the predictions outlined herein. Further two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would provide unambiguous assignments of all proton and carbon signals.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).

- Jackman, L. M., & Sternhell, S. (1969). Applications of Nuclear Magnetic Resonance Spectroscopy in Organic Chemistry. Pergamon Press.

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

PubChem. National Center for Biotechnology Information. [Link]

Introduction: Unveiling Molecular Symmetry and Electronic Landscapes

An In-Depth Technical Guide to the ¹³C NMR Analysis of Substituted Methoxybenzenes

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is an indispensable tool in modern organic chemistry, providing direct insight into the carbon skeleton of a molecule.[1] For researchers in materials science and drug development, where substituted aromatic rings are ubiquitous, ¹³C NMR offers a high-resolution map of a molecule's electronic environment. Unlike ¹H NMR, which provides information about the carbon framework indirectly, ¹³C NMR directly probes each unique carbon atom, revealing subtle changes in electron density caused by substituent groups.[1]

This guide provides an in-depth exploration of the ¹³C NMR analysis of substituted methoxybenzenes (anisoles). We will begin by establishing a baseline with the parent compound, methoxybenzene, and then delve into the predictable yet nuanced effects of various substituents on the chemical shifts of the aromatic and methoxy carbons. The principles discussed herein are foundational for the structural elucidation and electronic characterization of a vast array of chemical entities.

The Baseline: ¹³C NMR Spectrum of Methoxybenzene (Anisole)

To understand the impact of substituents, we must first characterize the parent structure. Methoxybenzene exhibits a plane of symmetry through the C1-C4 axis, resulting in four distinct signals in its proton-decoupled ¹³C NMR spectrum, despite having seven carbon atoms.[2][3]

The typical chemical shifts for methoxybenzene in a deuterated solvent like CDCl₃ are as follows:

| Carbon Atom | Chemical Shift (δ, ppm) | Rationale |

| C1 (ipso) | ~159.8 | The carbon directly attached to the electronegative oxygen atom is significantly deshielded, causing it to appear far downfield.[4][5] |

| C4 (para) | ~120.6 | The methoxy group is an activating, ortho-para director. Its electron-donating resonance effect increases the electron density at the para position, shielding this carbon relative to benzene (δ ≈ 128.5 ppm).[6] |

| C2/C6 (ortho) | ~114.1 | Similar to the para position, the ortho carbons are shielded by the methoxy group's resonance effect.[4] They are typically the most upfield of the aromatic signals. |

| C3/C5 (meta) | ~129.5 | The resonance effect of the methoxy group does not extend to the meta position. Therefore, its chemical shift is primarily influenced by a weak inductive effect and is very similar to that of unsubstituted benzene. |

| -OCH₃ | ~55.1 | This aliphatic sp³ carbon is attached to an electronegative oxygen, placing its signal in the characteristic C-O region of the spectrum.[2][7] |

Note: Exact chemical shifts can vary slightly based on solvent and concentration.

Decoding Substituent Effects: A Predictable Perturbation

The addition of a second substituent to the methoxybenzene ring disrupts the molecule's electronic landscape. The resulting changes in ¹³C chemical shifts, known as Substituent Chemical Shifts (SCS), are not random but are governed by a combination of inductive and resonance effects.[8][9] These effects are highly dependent on the nature of the substituent and its position (ortho, meta, or para) relative to the methoxy group.

Pillar 1: The Role of Electronic Effects

Substituents influence the electron density of the aromatic ring in two primary ways:

-

Inductive Effects: These are transmitted through the sigma (σ) bonds and are related to the electronegativity of the substituent. Electron-withdrawing groups (EWGs) like -NO₂ pull electron density through the σ-framework, generally deshielding nearby carbons. Electron-donating groups (EDGs) like -NH₂ have the opposite effect. This effect attenuates with distance.

-

Resonance (Mesomeric) Effects: These are transmitted through the pi (π) system and involve the delocalization of electrons. EWGs with π-bonds (e.g., -NO₂, -C=O) can withdraw electron density from the ring, particularly at the ortho and para positions, causing significant deshielding. Conversely, EDGs with lone pairs (e.g., -OCH₃, -NH₂) can donate electron density into the ring, shielding the ortho and para positions.[6]

The interplay of these two effects determines the final chemical shift of each carbon atom.

Pillar 2: Positional Isomerism and its ¹³C NMR Signature

The position of the substituent dramatically alters the ¹³C NMR spectrum by changing the molecule's symmetry and the way electronic effects are transmitted.

-

Para-Substitution: A substituent at the C4 position maintains the molecule's C2 symmetry axis. This results in four aromatic signals, as two pairs of carbons (C2/C6 and C3/C5) remain chemically equivalent.[10]

-

Example (4-Nitroanisole): The strongly electron-withdrawing nitro group significantly deshields the carbon it is attached to (C4) and the ortho carbons (C2/C6) relative to anisole, while having a smaller effect on the meta carbons (C3/C5).

-

-

Meta-Substitution: A substituent at the C3 or C5 position removes all planes of symmetry. Consequently, all six aromatic carbons become chemically unique, leading to six distinct signals in the aromatic region.[11]

-

Example (3-Nitroanisole): The chemical shifts of C2, C4, and C6 will be strongly influenced by the nitro group, while C1 and C5 will be less affected. The spectrum becomes significantly more complex.

-

-

Ortho-Substitution: Like meta-substitution, placing a substituent at the C2 or C6 position also results in six unique aromatic carbon signals.

The logical relationship between substituent properties and their effect on chemical shifts can be visualized as follows:

Caption: Logical flow from substituent properties to observed ¹³C NMR chemical shifts.

Data Summary: ¹³C Chemical Shifts of Representative Substituted Methoxybenzenes

The following table summarizes experimental ¹³C NMR data for methoxybenzene and three derivatives, illustrating the principles discussed. All shifts are in ppm relative to TMS.

| Compound | C1 | C2 | C3 | C4 | C5 | C6 | -OCH₃ |

| Methoxybenzene [14] | 159.9 | 114.1 | 129.5 | 120.7 | 129.5 | 114.1 | 55.1 |

| 2-Methoxyaniline [12] | 147.5 | 136.5 | 111.4 | 119.0 | 115.5 | 121.3 | 55.6 |

| 3-Nitroanisole [15][16] | 159.8 | 108.0 | 148.9 | 121.2 | 129.9 | 114.5 | 55.8 |

| 4-Methoxybenzoic Acid [17][18] | 163.5 | 113.8 | 131.6 | 123.9 | 131.6 | 113.8 | 55.4 |

Note: Data is compiled from various sources and may have been recorded in different solvents, leading to minor variations.

Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum

A self-validating protocol is crucial for obtaining reproducible and accurate data. The following steps outline a standard procedure for the ¹³C NMR analysis of a substituted methoxybenzene.

Workflow Overview

Caption: Standard experimental workflow for ¹³C NMR analysis.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 15-30 mg of the substituted methoxybenzene sample into a clean, dry vial. The higher concentration is necessary to compensate for the low natural abundance (1.1%) of the ¹³C isotope.

-

Add approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃). CDCl₃ is a common choice due to its excellent solubilizing properties and its single-carbon signal at δ ≈ 77.16 ppm, which can serve as a secondary reference.[19]

-

Vortex the vial until the sample is completely dissolved.

-

Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spinner and place it in the spectrometer's autosampler or manual probe.

-

Locking: The instrument's software is used to "lock" onto the deuterium signal of the solvent. This is a critical step, as the lock channel stabilizes the magnetic field, preventing drift during the potentially long acquisition times required for ¹³C NMR.[20]

-

Shimming: The magnetic field homogeneity is optimized through an automated or manual shimming process. This ensures sharp, symmetrical peaks and high resolution.

-

Parameter Selection: Load a standard carbon acquisition experiment. Key parameters include:

-

Pulse Program: A program with proton decoupling, such as zgpg30 or zgdc30 on Bruker instruments, is standard. This collapses all C-H multiplets into singlets, simplifying the spectrum and increasing signal-to-noise via the Nuclear Overhauser Effect (NOE).[21]

-

Acquisition Time (AQ): Typically 1-2 seconds.[21]

-

Relaxation Delay (D1): A delay of 2-5 seconds is recommended. Quaternary carbons often have long relaxation times (T₁), and an insufficient delay can lead to signal saturation and artificially small peaks.[22][23]

-

Number of Scans (NS): Due to the low sensitivity of ¹³C, multiple scans are required. A starting point of 128 or 256 scans is common for moderately concentrated samples.[21] The signal-to-noise ratio improves with the square root of the number of scans.

-

-

-

Data Processing:

-

After acquisition, the raw data (Free Induction Decay, or FID) is converted into a frequency-domain spectrum via a Fourier Transform.

-

The spectrum is then phase-corrected to ensure all peaks are positive and have a proper Lorentzian lineshape.

-

A baseline correction is applied to produce a flat, noise-free baseline across the spectrum.

-

The spectrum is referenced. If tetramethylsilane (TMS) was not added as an internal standard, the known chemical shift of the deuterated solvent can be used (e.g., setting the center of the CDCl₃ triplet to 77.16 ppm).[19]

-

Conclusion

References

-

ResearchGate. 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Available at: [Link]

-

Schneider, W. G., & Spieescke, H. (1961). Substituent Effects on the C13 and HI Chemical Shifts in Monosubstituted Benzenes. Journal of Chemical Physics. Available at: [Link]

-

Pecyna, J., et al. (2022). On the Use of Deuterated Organic Solvents without TMS to Report 1H/13C NMR Spectral Data of Organic Compounds: Current State of the Method, Its Pitfalls and Benefits, and Related Issues. Molecules. Available at: [Link]

-

ResearchGate. Are deuterated solvents necessary for 13C NMR?. Available at: [Link]

-

Viesser, R. V., et al. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics. Available at: [Link]

-

University of Wisconsin-Madison, Chemistry Department. (2020). Optimized Default 13C Parameters. NMR Facility. Available at: [Link]

-

Marr, P. C., & Stothers, J. B. (1992). Carbon-13 Substituent-Induced Chemical Shifts: Monosubstituted Benzene Derivatives. Magnetic Resonance in Chemistry. Available at: [Link]

-

University of Michigan. Summary of C13-NMR Interpretation. Available at: [Link]

-

ACS Publications. (1975). Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. Substituent effect transmitted through eight covalent bonds. The Journal of Organic Chemistry. Available at: [Link]

-

Canadian Science Publishing. (1965). VIII. 13C SPECTRA OF SOME SUBSTITUTED ANISOLES. Canadian Journal of Chemistry. Available at: [Link]

-

ACS Publications. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In NMR Guide to Structure Elucidation. Available at: [Link]

-

University of Ottawa NMR Facility Blog. (2010). 13C NMR of "Perdeuterated" Solvents. Available at: [Link]

-

EPFL. 13C NMR. Available at: [Link]

-

Chemguide. interpreting C-13 NMR spectra. Available at: [Link]

-

Chemistry Stack Exchange. (2020). Can non-deuterated solvents be used for 13C-NMR (and in fact other nuclei)?. Available at: [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available at: [Link]

-

Chemistry LibreTexts. (2019). More About Electronics. Available at: [Link]

-

PubMed. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. Available at: [Link]

-

PubChem. 4-Methoxybenzoic Acid. Available at: [Link]

-

Semantic Scholar. (2013). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). Available at: [Link]

-

ChemRxiv. (2020). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. Available at: [Link]

-

ResearchGate. 13 C and 1 H NMR spectra for the reactant and products of labeled anisole treated at 500 °C. Available at: [Link]

-

Stenutz. NMR chemical shift prediction of benzenes. Available at: [Link]

-

Chemistry LibreTexts. (2015). 15.4: Spectral Characteristics of the Benzene Ring. Available at: [Link]

-